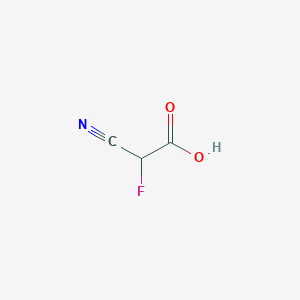

Cyano(fluoro)acetic acid

Description

Historical Context and Significance in Synthetic Chemistry

The development of cyano(fluoro)acetic acid chemistry is built upon earlier advancements in the study of its parent compounds, cyanoacetic acid and fluoroacetic acid. smolecule.com Research into cyanoacetic acid, which can be synthesized by the nucleophilic substitution of chloroacetate (B1199739) with cyanide salts, established a foundation for understanding the reactivity of α-substituted acetic acids. smolecule.comgoogle.com Concurrently, studies on fluoroacetic acid highlighted the significant impact of the highly electronegative fluorine atom on a molecule's acidity and stability. smolecule.comwikipedia.org

A significant breakthrough in this area occurred in the late 20th century with the synthesis and development of derivatives like α-cyano-α-fluoro-p-tolylacetic acid (CFTA). The introduction of CFTA in 1998 as a chiral derivatizing agent marked a pivotal moment, showcasing the utility of combining the cyano and fluoro groups at the α-position. smolecule.comrsc.org This innovation opened new avenues for enantioselective transformations and the stereochemical analysis of complex molecules. smolecule.com The synthesis of CFTA was efficiently achieved in optically pure form through methods such as the lipase-mediated kinetic resolution of its racemic ethyl ester. rsc.orgnih.gov This ester was prepared by the fluorination of ethyl α-cyano-p-tolylacetate. nih.gov

Structural Features and Their Implications for Chemical Reactivity

The chemical behavior of this compound is dominated by the presence of two strongly electron-withdrawing groups—fluorine and the cyano nitrile group (–C≡N)—at the α-carbon.

Inductive Effect: Fluorine is the most electronegative element, and both it and the cyano group exert a powerful negative inductive effect (-I effect). This effect withdraws electron density from the adjacent carboxylic acid group. quora.com This withdrawal stabilizes the carboxylate anion (–COO⁻) formed upon deprotonation, thereby increasing the acidity of the molecule compared to unsubstituted acetic acid. quora.com The order of acidic strength based on the inductive effect of common substituents is generally considered to be -NO₂ > -CN > -F > -Cl. quora.com

Reactivity: The dual functionality of a carboxylic acid and a nitrile group allows for a wide range of chemical transformations. smolecule.com The molecule can undergo reactions typical of carboxylic acids, such as esterification and amide formation. It can also participate in reactions involving the nitrile group, such as hydrolysis to an amide or reduction. The activated α-carbon enables the molecule to take part in condensation reactions, for example, with aldehydes and ketones. smolecule.com Derivatives of this compound are noted for their enhanced reactivity, which is attributed to the fluorine atom adjacent to the carboxylic group. researchgate.net

Overview of Research Trajectories for this compound Derivatives

Research involving this compound has largely focused on the synthesis and application of its derivatives, which serve as versatile tools and intermediates in organic chemistry.

A primary research trajectory has been the development and use of these compounds as chiral derivatizing agents (CDAs) . smolecule.comresearchgate.net CDAs are used to determine the enantiomeric excess and absolute configuration of chiral molecules, such as alcohols and amines, via Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnii.ac.jp When a chiral derivative like α-cyano-α-fluoro-p-tolylacetic acid (CFTA) reacts with a chiral substrate, it forms a pair of diastereomers. nii.ac.jp These diastereomers exhibit distinct signals in ¹H and ¹⁹F NMR spectra, and the difference between these signals (Δδ) can be correlated to the absolute configuration of the substrate. nii.ac.jp The CFTA method has been shown to be superior in many cases to other methods for determining enantiomeric excess, especially for compounds with a distant chiral center. nih.govresearchgate.net

Another significant area of research is the use of this compound derivatives as building blocks for more complex molecules . Their unique reactivity makes them valuable intermediates in the synthesis of various compounds, including those with potential biological activity. smolecule.comgoogle.com For instance, derivatives have been synthesized and investigated as potential aldose reductase inhibitors. nih.gov Furthermore, the presence of both a fluorine atom and a cyano group makes these compounds useful in creating agricultural chemicals like herbicides and insecticides. smolecule.comgoogle.com

Table 1: Key Research Developments in this compound Derivatives

| Year | Development | Significance |

|---|---|---|

| 1998 | Synthesis of α-cyano-α-fluoro-p-tolylacetic acid (CFTA) smolecule.comrsc.org | Introduced a new, highly effective chiral derivatizing agent for NMR-based stereochemical analysis. smolecule.comnii.ac.jp |

| 1999 | Lipase-mediated kinetic resolution of CFTA ethyl ester nih.gov | Provided an efficient method for obtaining optically pure CFTA, enhancing its practical utility. rsc.orgnih.gov |

| 2000 | Application of CFTA for determining absolute configurations of secondary alcohols nii.ac.jp | Established a reliable correlation between NMR signal differences (Δδ) and the absolute configuration of chiral alcohols. |

| 2006 | Extension of the CFTA method to chiral primary amines nii.ac.jp | Broadened the scope of CFTA as a versatile tool for the structural elucidation of a wider class of chiral compounds. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyano-2-fluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2FNO2/c4-2(1-5)3(6)7/h2H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRXQYNGXSBLOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00604340 | |

| Record name | Cyano(fluoro)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91416-74-9 | |

| Record name | Cyano(fluoro)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyano Fluoro Acetic Acid and Its Derivatives

Classical Synthetic Approaches

Traditional organic synthesis provides a foundation for the preparation of cyano(fluoro)acetic acid derivatives, primarily through the strategic introduction of either the cyano or the fluoro group onto a suitable precursor.

Malonic Acid Derivation Strategies for Cyanation

While direct malonic ester synthesis is a common route for substituted acetic acids, its application to α-fluoro-α-cyanoacetic acid derivatives involves a multi-step process. A key strategy involves the initial synthesis of a fluorinated malonic ester, such as diethyl fluoromalonate. This can be achieved through methods like the halogen exchange (Halex) reaction on diethyl chloromalonate or through direct fluorination of diethyl malonate using elemental fluorine. acsgcipr.orggoogle.com Subsequent chemical transformations would be required to convert one of the ester groups into a cyano group to yield the desired product. For instance, a potential, though not explicitly detailed in the reviewed literature for this specific compound, pathway could involve the partial hydrolysis and decarboxylation of diethyl fluoromalonate to a mono-ester, followed by conversion of the remaining carboxylic acid group to a nitrile.

Another approach within this category is the asymmetric cyanation of activated olefins. For example, diethyl 2-(substituted-ethylene)malonate can undergo asymmetric cyanation with ethyl cyanoformate, catalyzed by a modular titanium catalyst, to produce diethyl 2-(substituted(cyano)methyl)malonate. buchler-gmbh.com While this demonstrates a method for introducing a cyano group into a malonate structure, further fluorination at the α-position would be necessary to arrive at the target compound.

Direct Cyanide Introduction to Fluorinated Precursors

A more direct approach involves introducing a cyanide group into a precursor that already contains the fluorine atom at the desired position. One patented method describes the synthesis of α-fluoro-α-cyanoacetate esters from hexafluoropropene (B89477) (HFP). researchgate.net This industrial starting material is first reacted with ammonia. The resulting intermediate undergoes alcoholysis, followed by treatment with a mineral acid, to yield the ethyl α-fluoro-α-cyanoacetate. researchgate.net This process offers a cost-effective route to the target ester under relatively safe conditions. researchgate.net

Another strategy involves the nucleophilic substitution of a suitable leaving group with a cyanide salt. For example, the synthesis of ethyl cyanoacetate (B8463686) from ethyl chloroacetate (B1199739) via the Kolbe nitrile synthesis is a well-established method. orgsyn.org A similar principle could be applied to an α-fluoro-α-haloacetic ester, where the halogen (e.g., chlorine or bromine) is displaced by a cyanide ion to form the this compound ester.

Functionalization of Acetic Acid Analogues with Cyanogen Sources

This strategy focuses on introducing a fluorine atom into a molecule that already possesses the cyano and acetic acid ester functionalities. A notable example is the synthesis of ethyl α-cyano-α-fluoro-p-tolylacetate. This is achieved through the electrophilic fluorination of ethyl α-cyano-p-tolylacetate using perchloryl fluoride (B91410) (FClO₃). nih.gov This method demonstrates the feasibility of direct fluorination on a cyanoacetic acid derivative to obtain the desired α-fluoro-α-cyano structure.

Advanced Synthetic Techniques

To obtain enantiomerically pure forms of this compound derivatives, which are often crucial for applications in life sciences and materials science, advanced synthetic techniques such as asymmetric synthesis and chiral resolution are employed.

Asymmetric Synthesis and Chiral Resolution

The creation of chiral centers with a fluorine atom is a significant area of organic synthesis. While direct asymmetric synthesis of this compound was not extensively detailed in the reviewed literature, chiral resolution of a racemic mixture is a well-documented and effective strategy.

Enzymatic kinetic resolution has proven to be a highly efficient method for obtaining optically pure this compound derivatives. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two.

A specific example is the kinetic resolution of racemic ethyl α-cyano-α-fluoro-p-tolylacetate. nih.gov In this process, the lipase (B570770) from Candida rugosa (CRL) is used to mediate the hydrolysis of the racemic ester. The enzyme selectively hydrolyzes one enantiomer, leading to the formation of the corresponding optically pure α-cyano-α-fluoro-p-tolylacetic acid, while the unreacted ester is enriched in the other enantiomer. nih.gov This method has been shown to be highly effective, yielding the chiral derivatizing agent in its optically pure form. nih.gov

The efficiency of such resolutions can be influenced by various factors, including the choice of enzyme, solvent, and reaction conditions. Lipases are particularly attractive for these transformations due to their broad substrate tolerance and stability in organic solvents. nih.gov

| Precursor | Reagent(s) | Product | Method | Reference |

| Diethyl malonate | Elemental Fluorine | Diethyl fluoromalonate | Direct Fluorination | acsgcipr.org |

| Diethyl chloromalonate | HF | Diethyl fluoromalonate | Halogen Exchange | google.com |

| Hexafluoropropene | 1. NH₃ 2. Alcoholysis 3. Mineral Acid | Ethyl α-fluoro-α-cyanoacetate | Direct Cyanide Introduction | researchgate.net |

| Ethyl α-cyano-p-tolylacetate | FClO₃ | Ethyl α-cyano-α-fluoro-p-tolylacetate | Electrophilic Fluorination | nih.gov |

| Racemic ethyl α-cyano-α-fluoro-p-tolylacetate | Candida rugosa lipase | Enantiopure α-cyano-α-fluoro-p-tolylacetic acid and ester | Enzymatic Kinetic Resolution | nih.gov |

Diastereomeric Salt Formation and Chromatographic Resolution Methods

The separation of enantiomers from a racemic mixture of this compound is a critical step to access optically pure forms. Two classical and effective techniques for this purpose are diastereomeric salt formation and chromatographic resolution.

Diastereomeric Salt Formation

This method involves reacting the racemic this compound with a single enantiomer of a chiral resolving agent, typically a chiral amine like 1-phenylethylamine (B125046) or brucine, to form a pair of diastereomeric salts. wikipedia.org Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. pharmtech.com

The process generally involves:

Screening: A systematic screening of various chiral resolving agents and solvents is performed to identify a combination that yields well-defined crystals and a significant difference in solubility between the two diastereomeric salts. unchainedlabs.com

Crystallization: The less soluble diastereomeric salt is selectively crystallized from the solution, leaving the more soluble one behind. ntnu.no

Liberation: The separated diastereomeric salt is then treated with an acid to break the salt bond, liberating the desired enantiomer of this compound. wikipedia.org

The efficiency of this method is highly dependent on the careful selection of the resolving agent and crystallization conditions. While it can be laborious, it remains a widely used technique for large-scale resolutions due to its cost-effectiveness. pharmtech.com

Chromatographic Resolution Methods

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for separating the enantiomers of this compound and its derivatives. wikipedia.orgnih.gov The principle relies on the differential interaction between the enantiomers and the chiral environment of the CSP. sigmaaldrich.com

Common types of CSPs applicable for resolving chiral acids include:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are highly versatile and widely used for separating a broad range of chiral compounds, including carboxylic acids. nih.gov

Protein-based CSPs: These phases use proteins that have numerous chiral centers, allowing for separation based on a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. wikipedia.org

Cyclodextrin-based CSPs: These employ cyclic oligosaccharides that form transient diastereomeric inclusion complexes with the analyte enantiomers, with separation based on the fit and interaction within the chiral cavity. nih.gov

Method development often involves screening various columns and mobile phase compositions (typically mixtures of alkanes, alcohols, and acidic/basic additives) to achieve optimal separation (resolution) of the enantiomeric peaks. phenomenex.com Chiral Gas Chromatography (GC) can also be employed, often after derivatization, using columns that incorporate chiral selectors like cyclodextrin (B1172386) derivatives. gcms.cz

Catalytic Enantioselective Fluorination of α-Cyano Acetates

A direct and atom-economical approach to chiral α-fluoro-α-cyano compounds is the asymmetric fluorination of α-cyano acetate (B1210297) precursors. This method constructs the C-F stereocenter directly and with high enantioselectivity. Significant progress has been made using chiral transition metal complexes as catalysts.

Pioneering work has demonstrated the efficacy of chiral palladium complexes in promoting the electrophilic fluorination of α-cyano acetates. koreascience.krkoreascience.kr In these systems, a prochiral α-cyano acetate substrate is treated with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), in the presence of a catalytic amount of a chiral palladium complex.

Key findings from these studies include:

High Enantioselectivity: Excellent enantiomeric excesses (ee), often up to 99%, can be achieved under optimized conditions. koreascience.krkoreascience.kr

Mild Conditions: The reactions typically proceed under mild conditions, often at room temperature or below, which helps to preserve sensitive functional groups. koreascience.kr

Solvent Effects: Alcoholic solvents like methanol (B129727) have been found to be particularly effective, and the reactions can often be conducted without stringent exclusion of water. koreascience.kr

Substrate Scope: The methodology is applicable to a range of α-cyano acetates with different ester groups and α-substituents. koreascience.kr

The proposed mechanism involves the formation of a chiral palladium enolate intermediate. This intermediate is then attacked by the electrophilic fluorine source, with the chiral ligands on the palladium center directing the approach of the fluorinating agent to one face of the enolate, thereby inducing asymmetry. ucla.edu

| Ester Group (R) | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Methyl | 5 | MeOH | rt | 91 | 85 | koreascience.kr |

| Ethyl | 5 | MeOH | rt | 93 | 88 | koreascience.kr |

| tert-Butyl | 5 | MeOH | rt | 95 | 94 | koreascience.kr |

| tert-Butyl | 5 | MeOH | 0 | 94 | 98 | koreascience.kr |

| tert-Butyl | 5 | MeOH | -40 | 85 | 99 | koreascience.kr |

Stereoselective Construction of Related Chiral Centers

Beyond establishing the C-F stereocenter, the synthesis of complex molecules often requires the controlled formation of adjacent (vicinal) chiral centers. Methodologies that can construct these vicinal stereocenters with high diastereo- and enantioselectivity are of great importance.

For derivatives of this compound, this involves performing stereoselective reactions on the α-fluoro-α-cyano ester scaffold. Several strategies can be envisioned:

Asymmetric Hydrogenation: The asymmetric hydrogenation of α,β-unsaturated precursors, such as 3-cyano acrylate (B77674) esters, using chiral rhodium complexes can produce saturated products with high enantioselectivity, which could then be fluorinated. nih.govrsc.org

Hydroalkylation of Fluoroalkenes: Nickel-hydride catalyzed hydroalkylation of fluoroalkenes has emerged as a powerful method for creating fluorinated motifs with two adjacent chiral centers in high yield and stereoselectivity. nih.gov

Cyanosilylation of α-Branched Ketones: A highly diastereo- and enantioselective cyanosilylation of racemic α-branched ketones can be used to construct tertiary alcohols with vicinal stereocenters, providing a route to complex fluorinated structures. chinesechemsoc.org

Fluorocyclization: The oxidative fluorocyclization of 1,1-disubstituted styrenes using chiral iodine(III) catalysts can generate cyclic products containing tertiary C-F stereocenters with high enantioselectivity. nih.govresearchgate.net

These methods enable the creation of complex chiral architectures containing a fluoro-cyano-substituted carbon, which are valuable intermediates in medicinal chemistry. nih.govsemanticscholar.org

Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. rsc.org These benefits are particularly relevant for fluorination reactions, which can be hazardous or difficult to control. researchgate.net

Decarboxylative Monofluoroalkylation in Flow Reactors

Decarboxylative coupling reactions are a powerful tool for forming C-C bonds. When applied to fluorinated carboxylic acids, they provide a route to fluoroalkylated molecules. Performing these reactions in a continuous flow setup can enhance their utility and safety.

A notable strategy is the visible-light-mediated photoredox catalysis for the monofluoroalkylation of Giese acceptors. nih.gov In this process:

An α-monofluorocarboxylic acid is used as a precursor to a monofluoroalkyl radical.

An organic photocatalyst, activated by visible light, facilitates the decarboxylation of the acid to generate the radical.

This radical is then trapped by a Giese acceptor (an electron-deficient alkene).

The entire process is conducted in a microreactor, which allows for uniform irradiation, precise temperature control, and rapid mixing.

The use of flow technology in this context significantly enhances productivity and scalability compared to batch photochemical reactions. nih.gov It allows for the efficient synthesis of complex fluorinated structures from readily available starting materials. nih.gov

On-Demand Generation of Fluorinated Intermediates

A key advantage of flow chemistry is its ability to safely generate and use hazardous or unstable intermediates on-demand. acs.org This "just-in-time" production minimizes the risks associated with storing and handling large quantities of dangerous reagents.

In the context of synthesizing this compound, flow reactors can be used to:

Handle Hazardous Fluorinating Reagents: Potent fluorinating agents like fluorine gas can be used more safely in a contained, small-volume flow system, allowing for precise control over the reaction. acs.org

Generate Reactive Fluoroalkyl Sources: Fluorinated gases, which can be potent greenhouse gases, can be used as chemical feedstocks in flow reactors. rsc.orgrsc.org For example, fluoroform can be used as a trifluoromethyl source in a continuous flow setup, allowing for its complete consumption and avoiding its release. rsc.org

This approach enhances the safety and sustainability of processes involving reactive fluorinated species. acs.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.com Applying these principles to the synthesis of fluorinated compounds like this compound is crucial for developing sustainable manufacturing routes. nih.gov

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic enantioselective fluorination is an example of an atom-economical process.

Use of Safer Solvents and Reagents: Traditional fluorination methods often rely on hazardous reagents and toxic, high-boiling point solvents. rsc.org Green approaches focus on using less hazardous fluorinating agents and replacing conventional organic solvents with safer alternatives like water or ethanol. instituteofsustainabilitystudies.comnih.gov Recent advances have shown that some fluorination reactions can be successfully performed in aqueous media, which is a significant step forward. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that operate under mild conditions is a key goal.

Waste Prevention: It is better to prevent waste than to treat it after it has been created. instituteofsustainabilitystudies.com Flow chemistry contributes to this principle by often providing higher yields and fewer byproducts than batch processes, thus reducing waste generation. sciencedaily.com Recently developed PFAS-free synthesis routes for fluorinated compounds represent a major advancement in environmentally friendly chemistry. sciencedaily.comchemicalonline.com

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally benign. rsc.org

Atom Economy and Waste Minimization in Synthesis

The reaction can be summarized as: ClCH₂COONa + NaCN → NCCH₂COONa + NaCl

In this process, a significant portion of the reactant mass ends up in the inorganic salt byproduct, representing an inefficient use of resources. Maximizing atom economy requires designing syntheses that favor addition and isomerization reactions over substitution and elimination reactions, which inherently produce byproducts. nwnu.edu.cn

To address these shortcomings, alternative methods with improved atom economy are being explored. One promising approach is paired electrosynthesis. researchgate.net The electrosynthesis of cyanoacetic acid can be achieved through the cathodic reduction of carbon dioxide (CO₂) paired with the anodic oxidation of acetonitrile. wikipedia.orgresearchgate.net This method utilizes readily available starting materials and can theoretically incorporate all atoms from the reactants into the final product or valuable co-products, significantly minimizing waste. researchgate.net The process involves the generation of a ·CH₂CN radical at the anode and a CO₂·⁻ radical at the cathode, which then combine to form cyanoacetic acid. researchgate.net Such catalytic and C-H activation approaches represent the forefront of efficient and waste-minimized chemical synthesis. nwnu.edu.cn

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy | Key Disadvantage |

|---|---|---|---|---|---|

| Traditional (from Chloroacetate) | Sodium Chloroacetate, Sodium Cyanide | Sodium Cyanoacetate | Sodium Chloride | ~59% | Stoichiometric salt waste |

| Paired Electrosynthesis | Acetonitrile, Carbon Dioxide | Cyanoacetic Acid | Minimal/None | Potentially 100% | Requires specialized electrochemical equipment |

Solvent Selection and Alternative Reaction Media

In the synthesis of cyanoacetic acid and its esters, various solvents have been employed. The traditional synthesis from chloroacetic acid is typically performed in water. orgsyn.org Subsequent esterification to form ethyl cyanoacetate often uses an excess of ethanol, which acts as both a reactant and a solvent. e3s-conferences.orgpatsnap.com Some process improvements describe the use of alkanols like n-butanol as an extraction solvent to improve product recovery and facilitate separation from inorganic salts. google.com

The development of greener processes focuses on replacing conventional solvents with more sustainable options. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. ijsr.netresearchgate.net However, its application can be limited by the poor solubility of nonpolar organic reactants. researchgate.net Supercritical carbon dioxide (sc-CO₂) is another excellent alternative, behaving as a nonpolar solvent at relatively mild temperatures (above 31 °C) and pressures. wikipedia.org It is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization, simplifying product purification. wikipedia.org Fluorous solvents have also been explored for biocatalysis, as they can enhance enzyme stability and allow for efficient product separation in biphasic systems. researchgate.net The goal is to select a solvent that not only facilitates the desired chemical transformation but also minimizes energy consumption and environmental harm. semanticscholar.org

Biocatalysis in Stereoselective Transformations

Biocatalysis leverages the high efficiency and selectivity of enzymes to perform complex chemical transformations under mild conditions. mdpi.com This approach is particularly valuable for synthesizing chiral fluorinated compounds, such as derivatives of this compound, where precise control of stereochemistry is essential. Enzymes can create specific chiral centers with high enantiomeric excess (ee), often outperforming traditional chemical catalysts. nih.gov

Several classes of enzymes have been successfully applied to the synthesis of chiral organofluorine compounds:

Halohydrin Dehalogenases (HHDHs): These enzymes catalyze the asymmetric ring-opening of epoxides with various nucleophiles, including cyanide. core.ac.uknih.govnih.gov This reaction can be used to produce enantiopure β-hydroxy nitriles, which are versatile precursors to other chiral molecules. For example, the halohydrin dehalogenase from Agrobacterium radiobacter (HheC) has been shown to resolve 2,2-disubstituted epoxides via reaction with sodium cyanide, yielding β-cyano tertiary alcohols with excellent enantioselectivity (up to >99% ee). core.ac.uk Protein engineering, particularly of flexible loop regions in enzymes like HheG, has been used to enhance activity and even invert enantioselectivity for specific epoxide and nucleophile pairs. nih.govchemrxiv.org

Dehydrogenases: Alanine and diaminopimelate dehydrogenases have been used for the reductive amination of fluorinated keto-acids to produce chiral fluoro-amino acids. nih.gov For instance, (R)-3-fluoroalanine and (S)-3-fluoroalanine have been synthesized from 3-fluoropyruvate with complete enantiomeric excess using dehydrogenases from Vibrio proteolyticus and Symbiobacterium thermophilum, respectively. nih.gov These processes often incorporate a cofactor recycling system to improve efficiency. nih.gov

Lipases: These hydrolases are widely used for the kinetic resolution of racemic esters. mdpi.com Lipase PSIM from Burkholderia cepasia has been effectively used to hydrolyze racemic β-amino carboxylic esters containing fluorine substituents. This method yields unreacted (R)-esters and hydrolyzed (S)-amino acids, both with excellent enantiomeric excess (≥99%). mdpi.com

These biocatalytic methods offer a sustainable and highly selective route to valuable, optically active fluorinated building blocks, avoiding the harsh reagents and protecting groups often required in conventional asymmetric synthesis. researchgate.netnih.govresearchgate.net

| Enzyme Class | Specific Enzyme Example | Transformation | Substrate(s) | Product | Stereoselectivity Achieved |

|---|---|---|---|---|---|

| Halohydrin Dehalogenase | HheC from A. radiobacter | Epoxide Ring-Opening | 2,2-disubstituted epoxides, Cyanide | β-Cyano Tertiary Alcohols | Up to >99% ee |

| Alanine Dehydrogenase | From V. proteolyticus | Reductive Amination | 3-Fluoropyruvate | (R)-3-Fluoroalanine | Complete ( >99% ee) |

| Lipase | Lipase PSIM from B. cepasia | Kinetic Resolution (Hydrolysis) | Racemic fluorinated β-amino esters | (S)-β-Amino Acids | ≥99% ee |

Reactivity and Reaction Mechanisms of Cyano Fluoro Acetic Acid

Nucleophilic Substitution Reactions Involving the Cyano Group

The cyano group in cyano(fluoro)acetic acid can participate in nucleophilic substitution reactions, although this is less common than reactions involving the active methylene (B1212753) or carboxylic acid functionalities. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. For instance, in the presence of a suitable catalyst, the cyano group can undergo hydrolysis to form an amide and subsequently a carboxylic acid.

However, a more prevalent reaction involving the cyano group in similar molecules is its role in nucleophilic substitution where the cyanide ion acts as the nucleophile to displace a leaving group, such as a halogen, from an alkyl halide. chemguide.co.uk This reaction is a fundamental method for the formation of nitriles. The general mechanism involves the attack of the cyanide ion on the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-carbon bond and the expulsion of the halide ion. chemguide.co.ukyoutube.com

While this compound itself is not typically the starting material for this type of substitution, its synthesis often involves the reaction of a chloroacetate (B1199739) salt with sodium cyanide. wikipedia.org

Condensation Reactions and Active Methylene Chemistry

The methylene group (CH₂) in this compound is highly activated due to the electron-withdrawing effects of the adjacent cyano and carboxylic acid groups. This makes the methylene protons acidic and facilitates the formation of a carbanion, which can then act as a nucleophile in various condensation reactions.

The Knoevenagel condensation is a classic organic reaction that involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst. researchgate.netunifap.br this compound, and more commonly its ester derivatives like ethyl cyanoacetate (B8463686), are excellent substrates for this reaction. researchgate.net The reaction proceeds through the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.

This reaction is highly versatile and allows for the synthesis of a wide array of α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. researchgate.netscielo.br For example, the Knoevenagel condensation of ethyl cyanoacetate with various aldehydes can produce a range of substituted acrylonitriles. unifap.br

Table 1: Examples of Knoevenagel Condensation Products

| Aldehyde | Active Methylene Compound | Catalyst | Product | Yield (%) |

| Benzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethyl (E)-2-cyano-3-phenylacrylate | >90 |

| Furfural | Cyanoacetic Acid | KOH | (E)-2-cyano-3-(furan-2-yl)acrylic acid | 95 |

| 4-Chlorobenzaldehyde | Malononitrile (B47326) | Basic Ionic Liquid | 2-(4-chlorobenzylidene)malononitrile | 98 |

The data in this table is illustrative and based on typical Knoevenagel condensation reactions.

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov Cyanoacetic acid has been shown to act as an effective Brønsted acid catalyst in certain MCRs, such as the Biginelli reaction. researchgate.netscielo.br

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. wikipedia.orgiau.ir While traditionally catalyzed by strong acids, recent studies have demonstrated the utility of milder catalysts like cyanoacetic acid. researchgate.netscielo.br The catalytic cycle likely involves the activation of the aldehyde by the acidic proton of cyanoacetic acid, facilitating the initial condensation steps of the reaction. The use of cyanoacetic acid as a catalyst offers advantages such as milder reaction conditions and potentially higher yields. researchgate.netscielo.br

Carboxylic Acid Group Transformations

The carboxylic acid group in this compound can undergo a variety of transformations, including hydrolysis of the nitrile and ester moieties, as well as decarboxylation.

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemguide.co.ukchemistrysteps.com The reaction proceeds through an amide intermediate. chemguide.co.ukchemistrysteps.com

Acid-catalyzed hydrolysis: The nitrile is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by water. libretexts.orgchemistrysteps.com

Base-catalyzed hydrolysis: The hydroxide ion directly attacks the electrophilic carbon of the nitrile. libretexts.orgchemistrysteps.com

Similarly, if the carboxylic acid is esterified, the ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

The enzymatic hydrolysis of nitriles is also a significant area of research, offering a green and selective method for the synthesis of carboxylic acids. researchgate.net

This compound can undergo decarboxylation, which is the removal of the carboxyl group as carbon dioxide. This reaction is often facilitated by heat. The decarboxylation of fluoroalkyl carboxylic acids is a valuable method for generating fluoroalkyl radicals, which can then participate in various synthetic transformations. osaka-u.ac.jpsioc-journal.cnresearchgate.net

The decarboxylative addition of cyanoacetic acid to other molecules has been explored as a method for introducing a cyanomethyl group. For example, the reaction of cyanoacetic acid with tryptanthrin derivatives in the presence of a base leads to the formation of new C-C bonds through a decarboxylative addition mechanism. researchgate.net

Acid-Base Properties and Proton Transfer Mechanisms

The chemical behavior of this compound is profoundly influenced by the presence of both a fluorine atom and a cyano group attached to the alpha-carbon. These substituents dramatically alter the molecule's electronic structure, which in turn governs its acidity and the mechanisms by which it transfers a proton.

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups attached to the carbon atom adjacent to the carboxyl group can stabilize the negative charge of the anion through the inductive effect, thereby increasing the acidity of the parent acid. quora.comlibretexts.org Both the fluorine atom and the cyano group are potent electron-withdrawing groups.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the carboxylate group. researchgate.net This delocalizes the negative charge, stabilizes the conjugate base, and increases the acidity. quora.com Similarly, the cyano group (-C≡N) also exhibits a significant -I effect, contributing to the stabilization of the carboxylate anion. quora.com

When both a fluoro and a cyano group are present on the same alpha-carbon, their effects are cumulative. This synergistic electron withdrawal leads to a substantial increase in the acidity of this compound compared to acetic acid and its monosubstituted derivatives. The pKa value is a quantitative measure of acidity; a lower pKa indicates a stronger acid. While the specific pKa of this compound is not widely reported in experimental literature, a comparison with related compounds clearly illustrates the impact of these substituents. Cyanoacetic acid, for instance, is approximately 1000 times more acidic than acetic acid. wikipedia.org

| Compound Name | Chemical Formula | pKa Value |

|---|---|---|

| Acetic Acid | CH₃COOH | ~4.75 quora.com |

| Fluoroacetic Acid | FCH₂COOH | ~2.59 wikipedia.org |

| Cyanoacetic Acid | NCCH₂COOH | ~2.45 nih.gov |

| This compound | F(CN)CHCOOH | Predicted to be significantly lower than 2.45 |

The order of inductive effect strength for common electron-withdrawing groups is generally considered to be -NO₂ > -CN > -F > -Cl. quora.com The combined influence of both the cyano and fluoro groups in this compound would therefore be expected to lower its pKa value substantially, making it a considerably stronger acid than either fluoroacetic acid or cyanoacetic acid alone.

To understand the intrinsic acidity of a molecule without the influence of solvent effects, chemists turn to gas-phase acidity and proton affinity measurements. Gas-phase acidity (ΔH°acid) is the enthalpy change for the deprotonation reaction in the gas phase, while proton affinity (PA) refers to the negative of the enthalpy change when a species accepts a proton. These values can be determined experimentally or, increasingly, through high-level computational methods.

Computational chemistry, using approaches like Density Functional Theory (DFT) and ab initio composite procedures (e.g., G3, CBS-Q), provides a powerful tool for predicting gas-phase acidities. researchgate.netanu.edu.aunih.gov These methods are particularly valuable for very strong acids, where experimental measurements can be challenging to perform accurately. researchgate.net

While specific computational studies on this compound are not prominent in the literature, extensive research on perfluoroalkyl carboxylic acids (PFCAs) and other substituted organic acids demonstrates the reliability of these theoretical approaches. researchgate.netnsf.gov For PFCAs, computational thermodynamic cycles have been used to estimate aqueous pKa values and understand how chain length and structure impact acidity. researchgate.net

A computational study of this compound would involve calculating the Gibbs free energies of both the neutral acid and its conjugate base (the cyano(fluoro)acetate anion) in the gas phase. nih.gov The results would quantify the powerful stabilizing effect of the combined fluoro and cyano substituents on the anion. Such calculations would almost certainly confirm a very high intrinsic gas-phase acidity, reflecting the inherent electronic stability of the cyano(fluoro)acetate anion.

Advanced Mechanistic Investigations

The unique combination of a carboxylic acid, a nitrile, and a carbon-fluorine bond on a single chiral carbon center makes this compound a substrate of significant interest for mechanistic studies. Its reactivity is complex, with potential reaction pathways involving any of its three functional groups.

This compound is a versatile intermediate for the synthesis of more complex molecules. chemicalbook.comcymitquimica.com Its reaction pathways are dictated by the specific reagents and conditions employed.

Reactions at the Carboxyl Group: Like other carboxylic acids, it can undergo esterification, conversion to an acyl halide, or reduction. The strong electron-withdrawing nature of the α-substituents would likely increase the electrophilicity of the carboxyl carbon, potentially accelerating nucleophilic acyl substitution reactions.

Reactions involving the Cyano Group: The nitrile group can be hydrolyzed to an amide or a carboxylic acid, or it can be reduced to an amine. nih.gov It can also participate in cycloaddition reactions or act as a precursor for heterocyclic synthesis.

Decarboxylation: Upon heating, cyanoacetic acid undergoes decarboxylation to yield acetonitrile. wikipedia.orgguidechem.com It is plausible that this compound would undergo a similar thermal decarboxylation to produce fluoroacetonitrile. The presence of the fluorine atom could alter the temperature and kinetic profile of this elimination reaction.

Electrosynthesis: One proposed method for producing cyanoacetic acid involves the paired electrosynthesis via the cathodic reduction of CO₂ and the anodic oxidation of acetonitrile, which couple as radicals. researchgate.net A similar pathway could potentially be envisioned for fluorinated analogs.

The elucidation of specific reaction pathways for this compound would require detailed kinetic studies, isotopic labeling experiments, and computational modeling to map out transition states and intermediate structures.

The introduction of fluorine into organic molecules is a powerful strategy for modulating their chemical and physical properties, including reactivity and stereochemistry. acs.orgscripps.edu The fluorine atom is relatively small but highly electronegative, creating a strong, polarized C-F bond that can significantly influence the outcomes of chemical reactions. scripps.edunih.gov

In this compound, which is a chiral molecule, the fluorine atom plays a critical role in stereochemical control.

Conformational Control: The presence of fluorine can lead to preferred molecular conformations due to stereoelectronic effects, such as the gauche effect, where a conformation with fluorine gauche to an electron-withdrawing group is stabilized. nih.gov This conformational locking can influence the molecule's reactivity by controlling the orientation of reactive groups.

Asymmetric Synthesis: In reactions involving the formation of a new stereocenter, the existing fluorine-bearing stereocenter can direct the stereochemical outcome. For example, in an enolate formation followed by alkylation, the fluorine atom can sterically and electronically bias the approach of the electrophile, leading to high diastereoselectivity. The development of asymmetric synthetic methods relies on such directing effects. rsc.org

Modulation of Reactivity: The strong inductive effect of fluorine can alter the pKa of the α-proton, affecting the ease of enolate formation. This electronic influence is crucial for controlling reaction rates and pathways in base-mediated reactions.

The strategic placement of fluorine is a cornerstone of modern drug design and materials science, and its role in controlling the three-dimensional structure and reactivity of molecules like this compound is a key area of advanced mechanistic investigation. nih.govchemistry-chemists.com

Applications of Cyano Fluoro Acetic Acid As a Versatile Synthon in Organic Synthesis

Strategic Building Block for Complex Organic Scaffolds

The unique structure of cyano(fluoro)acetic acid, featuring both a cyano (-C≡N) and a carboxylic acid (-COOH) group on a fluorinated carbon, makes it an important and reactive building block for organic synthesis. smolecule.com This combination allows it to participate in various chemical reactions to form complex structures. Its derivatives are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals, such as herbicides and pesticides. smolecule.comsmolecule.com The ability to introduce both fluorine and a cyano group simultaneously is particularly significant. Fluorine incorporation is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability, while the cyano group is a versatile functional handle that can be converted into other functionalities or participate in cycloaddition reactions. tcichemicals.comderpharmachemica.com The compound's utility stems from its capacity to act as a precursor for more elaborate fluorinated building blocks, which are instrumental in the modular assembly of complex fluoro-organic compounds. nih.govresearchgate.net

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds are fundamental to medicinal chemistry, and this compound derivatives serve as key starting materials for a variety of these ring systems. uobaghdad.edu.iq The reactive methylene (B1212753) group, activated by both the nitrile and the acid/ester function, is particularly suited for condensation reactions that form the backbone of many heterocyclic structures.

While direct synthesis of pyrroles using this compound is not extensively documented, the closely related cyanoacetic acid and its esters are well-established precursors for pyrrole (B145914) synthesis. For instance, the reaction of α-aminoketones with malononitrile (B47326) (a related dicyano compound) yields 2-amino-3-cyano-pyrroles. ekb.eg A common route involves the cyanoacetylation of indole (B1671886) followed by further reactions to build upon the pyrrole ring inherent in the indole structure. researchgate.net

The synthesis of fluorinated pyridines, however, has been explicitly demonstrated. A patented process describes the preparation of 2,6-dihydroxy-3-cyano-5-fluoropyridine, a highly functionalized pyridine (B92270) derivative. google.com This process highlights the direct incorporation of the cyano(fluoro)acetyl unit into a heterocyclic framework. Additionally, non-fluorinated pyridine derivatives can be prepared through the reaction of chalcones with ethyl cyanoacetate (B8463686) and ammonium (B1175870) acetate (B1210297), showcasing a general synthetic strategy that can be adapted for fluorinated analogues. uobaghdad.edu.iq

This compound derivatives are effective precursors for fluorinated pyrimidines. A notable method involves the synthesis of 4-amino-5-fluoropyrimidines through the cyclocondensation of amidine hydrochlorides with potassium 2-cyano-2-fluoroethenolate. nih.gov This enolate, derived in a few steps from chloroacetamide, provides a mild and efficient route to a variety of 2-substituted 5-fluoropyrimidines in excellent yields. nih.gov

Furthermore, the versatility of cyanoacetic acid derivatives extends to the synthesis of fused heterocyclic systems. For example, cyanoacetic acid hydrazide is a key building block for synthesizing pyrazolo[1,5-a]pyrimidines, thiazolopyrimidines, and triazolopyrimidines. arkat-usa.orgumich.edunih.gov Thiouracil derivatives, formed by reacting ethyl cyanoacetate with a thiourea (B124793) and an aromatic aldehyde, can be further reacted to create fused systems like 2,5-dioxothiazolopyrimidines. derpharmachemica.com The reaction of malononitrile with barbituric acid and aromatic aldehydes can also produce fused pyrano[2,3-d]pyrimidines. researchgate.net

| Starting Material(s) | Resulting Heterocycle | Key Features |

|---|---|---|

| Potassium 2-cyano-2-fluoroethenolate + Amidine hydrochlorides | 4-Amino-5-fluoropyrimidines | Direct route to fluorinated pyrimidines nih.gov |

| Ethyl cyanoacetate + Thiourea + Aldehyde | Thiouracil derivatives (precursors to Thiazolopyrimidines) | Synthesis of fused ring systems derpharmachemica.com |

| Chalcone + Ethyl cyanoacetate + Ammonium acetate | Pyridine derivatives | General method for pyridine synthesis uobaghdad.edu.iq |

| Indole + Cyanoacetic acid | 3-Cyanoacetyl indole | Key intermediate for indole functionalization rsc.org |

The cyanoacetylation of indoles is a fundamental reaction for their functionalization. Reacting indole with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride (B1165640) readily produces 3-cyanoacetyl indole. researchgate.netrsc.org This intermediate is a versatile precursor for a wide range of more complex indole-containing molecules. rsc.org For example, 3-cyanoacetyl indoles can undergo multicomponent reactions with malononitrile and various aldehydes to create functionalized indol-3-yl pyran derivatives. rsc.org Furthermore, β-cyano-enones derived from indoles can be transformed into indolyl-2-pyrrolones and indolyl quinoxalines, demonstrating a pathway to complex, fused indole systems. rsc.org

Development of Fluorinated Organic Building Blocks

The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. tcichemicals.comderpharmachemica.com Compounds like this compound are not just reagents but are foundational building blocks for creating a new generation of more complex fluorinated synthons. nih.govresearchgate.net These building blocks avoid the need for often harsh and non-selective fluorination methods at later stages of a synthesis. nih.gov

This compound's primary role as a building block is to efficiently introduce both a fluorine atom and a cyano group into a target molecule. smolecule.com The development of the chiral derivatizing agent, α-cyano-α-fluoro-p-tolylacetic acid (CFTA), is a prime example of this concept. rsc.org CFTA is synthesized from ethyl α-cyano-p-tolylacetate via fluorination. rsc.org This transformation creates a more sophisticated building block used for determining the stereochemistry of alcohols and amines. The synthesis of α-fluoro acrylonitriles from (1,3-benzothiazol-2-ylsulfonyl)fluoroacetonitrile further illustrates how such building blocks facilitate the construction of functionalized fluoroolefins, which are themselves valuable in synthetic chemistry. nih.gov These examples underscore the strategy of using simple, dually functionalized molecules like this compound to construct more complex and specialized fluorinated reagents and intermediates.

Synthesis of Fluoroalkylated Alkenes

The introduction of fluoroalkyl groups into organic molecules can profoundly influence their physical, chemical, and biological properties. acs.org this compound serves as a valuable precursor for the synthesis of fluoroalkylated alkenes, which are important intermediates in the preparation of pharmaceuticals and agrochemicals.

One of the primary methods for synthesizing fluoroalkylated alkenes from this compound is through the Knoevenagel condensation . This reaction involves the condensation of an active methylene compound, in this case, this compound, with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.orgsigmaaldrich.com The initial adduct then undergoes decarboxylation to yield the corresponding fluoroalkylated alkene. The electron-withdrawing nature of both the cyano and fluoro groups enhances the acidity of the α-proton, facilitating the initial condensation step. wikipedia.org While studies have demonstrated the use of cyanoacetic acid in Knoevenagel condensations to produce polyfunctionalized olefins with good yields (65-97%), the specific application with this compound is a logical extension of this methodology. scielo.brresearchgate.net

Another significant pathway to fluoroalkylated alkenes involves the decarboxylation of fluoroalkyl carboxylic acids to generate fluoroalkyl radicals. sioc-journal.cn These highly reactive intermediates can then participate in various addition and tandem reactions. sioc-journal.cn While the broader class of fluoroalkyl carboxylic acids is highlighted in this context, this compound can be a specific substrate in these transformations. sioc-journal.cnrsc.org The process often utilizes photoredox catalysis or transition metal catalysts to initiate the decarboxylation and subsequent radical reactions. acs.orgrsc.org For instance, visible-light photoredox catalysis has emerged as a powerful and environmentally benign tool for generating fluoroalkyl radicals from their corresponding carboxylic acids under mild conditions. acs.org These methods often exhibit high functional group tolerance, making them suitable for the late-stage modification of complex molecules. acs.org

Recent advancements have also focused on the direct, catalyzed synthesis of fluoroalkylated alkenes. For example, copper-catalyzed radical cyanoperfluoroalkylation of alkynes has been developed to produce doubly functionalized alkenes. chemistryviews.org While this specific example doesn't start with this compound, it highlights the importance of creating alkenes with both cyano and fluoroalkyl groups.

Chiral Derivatizing Agents in Stereochemical Analysis

The determination of enantiomeric purity is a critical aspect of modern organic chemistry, particularly in the pharmaceutical industry. Chiral derivatizing agents (CDAs) are employed to convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished and quantified using standard analytical techniques like chromatography and NMR spectroscopy. This compound and its derivatives have shown potential in this area.

In chiral chromatography, a chiral stationary phase or a chiral mobile phase additive is used to separate enantiomers. Alternatively, derivatization of the enantiomeric analyte with a chiral derivatizing agent can produce diastereomers that are separable on a non-chiral stationary phase. While direct evidence for the use of this compound itself as a primary CDA is not extensively documented in the provided search results, the principles of chiral derivatization suggest its potential. By converting this compound into a chiral derivative (e.g., an amide with a chiral amine or an ester with a chiral alcohol), it can be used to react with other chiral molecules, forming diastereomeric products that can be separated by standard chromatographic techniques.

NMR spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a chiral sample. This is often achieved by using a chiral solvating agent or a chiral derivatizing agent to induce a chemical shift difference between the signals of the two enantiomers. When a chiral molecule is derivatized with a chiral, enantiomerically pure derivative of this compound, the resulting diastereomers will have distinct NMR spectra. The integration of the non-equivalent signals for the two diastereomers can then be used to calculate the enantiomeric excess of the original sample. The presence of the fluorine atom in the derivatizing agent can be particularly advantageous, as ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range and no background signals, often leading to more accurate and straightforward ee determination.

Contributions to Medicinal Chemistry Synthons

The introduction of fluorine and cyano groups into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. acs.org this compound represents a key starting material for the synthesis of valuable intermediates and motifs in medicinal chemistry.

This compound is a precursor to a variety of fluorinated building blocks used in the synthesis of complex drug molecules. For example, it can be used to synthesize α-fluoro-β-amino acids, which are important components of peptidomimetics and other biologically active compounds. The synthesis often involves the Knoevenagel condensation of this compound with an appropriate imine, followed by reduction and further transformations.

Furthermore, the decarboxylative functionalization of aryloxy(fluoro)acetic acids, which can be derived from this compound, provides a route to difluoromethoxyarenes. nih.gov The difluoromethoxy group is a valuable bioisostere for other functional groups in drug design.

The combination of a fluorine atom and a cyano group on the same carbon creates a unique electronic environment that can be exploited in the design of bioactive molecules. This "fluoro-cyano" motif can act as a key pharmacophore, interacting with biological targets through specific non-covalent interactions. For example, the synthesis of fluoroalkylated quinolinones has been achieved through a radical cascade cyclization of substrates using fluoroalkyl carboxylic acids. rsc.org While not explicitly starting from this compound, this demonstrates the utility of incorporating such fluorinated fragments into heterocyclic scaffolds common in medicinal chemistry. The development of methods for the enantioselective synthesis of building blocks containing the fluoro-cyano moiety is an active area of research, as the stereochemistry of these motifs is often crucial for their biological activity.

Compound Names

| Compound Name |

| This compound |

| Fluoroalkylated Alkenes |

| Aryloxy(fluoro)acetic acids |

| Difluoromethoxyarenes |

| Fluoroalkylated quinolinones |

| α-fluoro-β-amino acids |

| Chiral derivatizing agents |

| Diastereomers |

| Enantiomers |

| Peptidomimetics |

| Aldehyde |

| Ketone |

| Imine |

| Alkyne |

| Diethyl malonate |

| Meldrum's acid |

| Ethyl acetoacetate |

| Malonic acid |

| Nitromethane |

| 2-methoxybenzaldehyde |

| Thiobarbituric acid |

| Piperidine |

| Acrolein |

| Pyridine |

| trans-2,4-pentadienoic acid |

| 1,1-dichloro-1-fluoroethane |

| Thiophenol |

| Phenyl sulfide |

| Oxone |

| 1-fluoro-1-benzenesulfonylethylene |

| Ethyl diazoacetate |

| 2-fluorocyclopropanecarboxylic acid |

| 6-nitroveratraldehyde |

| 2-cyanoacetamide |

| Methanol (B129727) |

| i-PrOH |

| 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide |

| EtOAc |

| Acetic acid |

| Cyclohexanone |

| Benzene |

| 1-cyclohexenylacetonitrile |

| Ether |

| Sodium carbonate |

| Sodium sulfate |

| Cyclohexylidenecyanoacetic acid |

| Ethyl cyclohexylidenecyanoacetate |

| 1-cyclohexenylacetamide |

| Sodium ethoxide |

| Ammonium acetate |

| Ethyl cyanoacetate |

| N-(2-cyanophenyl)-N-methylacrylamides |

| Fe(OH)(OAc)2 |

| Quinoline-2,4-diones |

| Adipic acid |

| δ-valerolactone |

| Glutaric acid |

| γ-Butyrolactone |

| Succinic acid |

| Ethylmalonic acid |

| 1,1,1-tribromopropane |

| 2- and 4-hydroxybenzoic acids |

| 2,4,6-triiodophenol |

| Carboxyphenol |

| Silver tert-butyl acetate |

| Neopentyl bromide |

| tert-amyl bromide |

| 2-methyl-2-phenylpropionic acid |

| 2-phenyl-2,2-dimethylbromoethane |

| 1-phenyl-2-methyl-2-bromopropane |

| α-chloro-β-keto phosphonates |

| 8-methylquinoline |

| ethyl 2-cyano-2-phenylacetate |

| α-amino acid derivatives |

| 2-(pyridine-2-yl)isopropylamine (PIP) |

| β-fluorinated carboxylic acids |

| benzaldehyde |

| α-amino amide |

| allylic chlorides |

| allyl p-nitrobenzoate |

| 2- and 3-arylpropenyl fluorides |

| oxindoles |

| β-ketoesters |

| N–H-free 3-substituted oxindoles |

| N,N'-dioxide |

| 3-aryl- and 3-alkyl-3-fluoro-2-oxindoles |

| α-bromo-α-fluoro acetic acid derivative |

| acyl fluoride (B91410) |

| monofluorinated alkyl aryl ketones |

| α-chloroaldehydes |

| α-fluoro carboxylic acid derivatives |

| aryl alkenes |

| alkyl alkenes |

| Estrone |

| Estradiol |

| 4,4-Difluoro-a-tocopherol |

| 3-iodochromones |

| thiochromones |

| quinolones |

| ethyl bromodifluoroacetate |

| difluoromethyl phenyl sulfone |

| (phenylsulfonyl)difluoromethylation |

| arylboronic acids |

| trifluoromethoxyarenes |

| difluoromethoxy arenes |

| aryloxy(difluoro)acetic acids |

| AgF2 |

| AgF |

| F–TEDA–BF4 |

| Fluoropyrroles |

| Selectfluor |

| Heteroaromatic Carboxylic Acids |

| difluoromethylated (hetero)arenes |

| amides |

| esters |

| gem-difluoroalkene derivatives |

| fluorinated carboxylic acid derivatives |

| aryl acetic acids |

| thiols |

| phenols |

| selenols |

| 1,1-difluoroallyl arene |

| γ-fluoro allyl boronic esters |

| tertiary allylic fluorides |

| tropic acid |

| methallenestril |

| atropine |

| ipratropium bromide |

| 1,1-fluorochloroethylene |

| 1-fluoro-1-benzenesulfonyl chloride |

| malonic acid derivatives |

| gem-difluoroalkanes |

| α-fluorocarboxylic acids |

| styrene derivatives |

| (2,2-difluoroethyl)arenes |

| 4-iodotoluene |

| m-CPBA |

| 1,1-difluorocyclopropanes |

| fluorinated acetate salts |

| 2-alkyl-1,3-dithiane derivatives |

| 1,1-difluoromethyl alkanes |

| iododifluoromethylphosphonium salt |

| (phosphonio)difluoromethyl radical cation |

| perfluoroalkyl iodides |

| trimethylsilyl cyanide |

| Cu(CH3CN)4BF4 |

| 2,2′:6′,2”-terpyridine |

| lauroyl peroxide (LPO) |

| 3-fluorobenzaldehyde |

| 2-fluorobenzaldehyde |

| 2-thiophenecarboxaldehyde |

| furfural |

| urea |

| KOH |

| HClO4-Al2O3 |

| 3,4-dihydropyrimidin-2(1H)-ones/thiones |

| triethylamine |

| TBAF(t-BuOH)4 |

| Sc(III)/N,N'-dioxide |

| Mn(acac)2 |

| CHFBrCOY |

| CH2FSO2Na |

| BrCF2CO2K |

| BF3·THF |

| FSO2CF2CO2Me |

| chlorodifluoroacetic anhydride |

| PDFA |

| BrCF2CO2Na |

| μ-oxo-bis[trifluoroacetato(phenyl)iodine] |

| PhI(OCOCF3)2 |

| pyridine·HF |

| BrF3 |

| Ag[18F]F |

| NFSI |

| TMSOTf |

| Cu and Fe on silica |

| Cu(I) |

| Pd(II)/Pd(IV) |

| Ni(II) |

| Sc(III) |

| Mn(II) |

| B |

| Ag |

| Ir |

| Li+ |

| Zn(II) |

| Neodymium/sodium |

| Copper |

| Iron |

| Palladium |

| Nickel |

| Scandium |

| Boron |

| Silver |

| Iridium |

| Lithium |

| Zinc |

| Neodymium |

| Sodium |

| Manganese |

| Xenon |

| Potassium |

| Chlorine |

| Bromine |

| Iodine |

| Sulfur |

| Nitrogen |

| Oxygen |

| Hydrogen |

| Carbon |

| Fluorine |

| Silicon |

| Phosphorous |

| Cobalt |

| Aluminum |

| Tin |

| Selenium |

| Tellurium |

| Germanium |

| Gallium |

| Indium |

| Thallium |

| Lead |

| Bismuth |

| Antimony |

| Arsenic |

| Polonium |

| Astatine |

| Radon |

| Francium |

| Radium |

| Actinium |

| Thorium |

| Protactinium |

| Uranium |

| Neptunium |

| Plutonium |

| Americium |

| Curium |

| Berkelium |

| Californium |

| Einsteinium |

| Fermium |

| Mendelevium |

| Nobelium |

| Lawrencium |

| Rutherfordium |

| Dubnium |

| Seaborgium |

| Bohrium |

| Hassium |

| Meitnerium |

| Darmstadtium |

| Roentgenium |

| Copernicium |

| Nihonium |

| Flerovium |

| Moscovium |

| Livermorium |

| Tennessine |

| Oganesson |

| Lanthanum |

| Cerium |

| Praseodymium |

| Samarium |

| Europium |

| Gadolinium |

| Terbium |

| Dysprosium |

| Holmium |

| Erbium |

| Thulium |

| Ytterbium |

| Lutetium |

| Scandium |

| Yttrium |

| Titanium |

| Zirconium |

| Hafnium |

| Vanadium |

| Niobium |

| Tantalum |

| Chromium |

| Molybdenum |

| Tungsten |

| Rhenium |

| Technetium |

| Ruthenium |

| Osmium |

| Rhodium |

| Iridium |

| Palladium |

| Platinum |

| Gold |

| Mercury |

| Cadmium |

| Zinc |

| Copper |

| Silver |

| Nickel |

| Cobalt |

| Iron |

| Manganese |

| Technetium |

| Rhenium |

| Ruthenium |

| Osmium |

| Rhodium |

| Iridium |

| Palladium |

| Platinum |

| Gold |

| Mercury |

| Cadmium |

| Zinc |

| Copper |

| Silver |

| Nickel |

| Cobalt |

| Iron |

| Manganese |

| Chromium |

| Molybdenum |

| Tungsten |

| Vanadium |

| Niobium |

| Tantalum |

| Titanium |

| Zirconium |

| Hafnium |

| Scandium |

| Yttrium |

| Lanthanum |

| Cerium |

| Praseodymium |

| Neodymium |

| Promethium |

| Samarium |

| Europium |

| Gadolinium |

| Terbium |

| Dysprosium |

| Holmium |

| Erbium |

| Thulium |

| Ytterbium |

| Lutetium |

| Actinium |

| Thorium |

| Protactinium |

| Uranium |

| Neptunium |

| Plutonium |

| Americium |

| Curium |

| Berkelium |

| Californium |

| Einsteinium |

| Fermium |

| Mendelevium |

| Nobelium |

| Lawrencium |

| Rutherfordium |

| Dubnium |

| Seaborgium |

| Bohrium |

| Hassium |

| Meitnerium |

| Darmstadtium |

| Roentgenium |

| Copernicium |

| Nihonium |

| Flerovium |

| Moscovium |

| Livermorium |

| Tennessine |

| Oganesson |

| Helium |

| Neon |

| Argon |

| Krypton |

| Xenon |

| Radon |

| Oganesson |

| Fluorine |

| Chlorine |

| Bromine |

| Iodine |

| Astatine |

| Tennessine |

| Oxygen |

| Sulfur |

| Selenium |

| Tellurium |

| Polonium |

| Livermorium |

| Nitrogen |

| Phosphorus |

| Arsenic |

| Antimony |

| Bismuth |

| Moscovium |

| Carbon |

| Silicon |

| Germanium |

| Tin |

| Lead |

| Flerovium |

| Boron |

| Aluminum |

| Gallium |

| Indium |

| Thallium |

| Nihonium |

| Beryllium |

| Magnesium |

| Calcium |

| Strontium |

| Barium |

| Radium |

| Lithium |

| Sodium |

| Potassium |

| Rubidium |

| Cesium |

| Francium |

| Hydrogen |

| Deuterium |

| Tritium |

This compound stands as a significant fluorinated building block within the realm of organic synthesis. The concurrent presence of a cyano and a fluorine substituent on the alpha-carbon imparts unique chemical reactivity, establishing it as a versatile synthon for creating complex, fluorine-bearing molecules. This article delves into the specific utility of this compound in the synthesis of fluoroalkylated alkenes, its application as a chiral derivatizing agent, and its notable contributions to the field of medicinal chemistry.

Synthesis of Fluoroalkylated Alkenes

The strategic incorporation of fluoroalkyl groups into organic compounds can dramatically alter their physical, chemical, and biological characteristics. acs.org this compound is a key starting material for producing fluoroalkylated alkenes, which are crucial intermediates in the manufacturing of pharmaceuticals and agrochemicals.

A principal strategy for synthesizing fluoroalkylated alkenes from this compound is the Knoevenagel condensation . wikipedia.orgsigmaaldrich.com This reaction entails the condensation of a compound with an active methylene group—in this instance, this compound—with an aldehyde or a ketone, generally facilitated by a mild base. wikipedia.orgsigmaaldrich.com The resulting intermediate subsequently undergoes decarboxylation to produce the fluoroalkylated alkene. The electron-withdrawing properties of both the cyano and fluoro groups increase the acidity of the α-proton, thereby promoting the initial condensation. wikipedia.org While research has confirmed the utility of cyanoacetic acid in Knoevenagel condensations for yielding polyfunctionalized olefins in high yields (65-97%), applying this to this compound is a direct extension of this established method. scielo.brresearchgate.net

Another important route to fluoroalkylated alkenes is through the decarboxylation of fluoroalkyl carboxylic acids , which generates fluoroalkyl radicals. sioc-journal.cn These highly reactive species can then engage in a variety of addition and tandem reactions. sioc-journal.cn Although this applies to the broader category of fluoroalkyl carboxylic acids, this compound can serve as a specific substrate in these reactions. sioc-journal.cnrsc.org Such processes often employ photoredox catalysis or transition metal catalysts to trigger the decarboxylation and subsequent radical formation. acs.orgrsc.org For example, visible-light photoredox catalysis has been recognized as a potent and environmentally friendly method for producing fluoroalkyl radicals from their corresponding carboxylic acids under gentle reaction conditions. acs.org These techniques frequently demonstrate a high tolerance for various functional groups, rendering them well-suited for the late-stage modification of intricate molecular structures. acs.org

Recent progress has also been made in the direct, catalyzed synthesis of fluoroalkylated alkenes. For instance, a copper-catalyzed radical cyanoperfluoroalkylation of alkynes has been developed to create alkenes with dual functionalization. chemistryviews.org Although this particular reaction does not begin with this compound, it underscores the significance of synthesizing alkenes that possess both cyano and fluoroalkyl functionalities.

Chiral Derivatizing Agents in Stereochemical Analysis

Establishing the enantiomeric purity of a compound is a fundamental requirement in contemporary organic chemistry, especially within the pharmaceutical sector. Chiral derivatizing agents (CDAs) are utilized to transform a mixture of enantiomers into diastereomers, which can then be identified and measured using standard analytical methods such as chromatography and NMR spectroscopy. This compound and its derivatives have demonstrated applicability in this domain.

Differentiation of Enantiomers in Chiral Chromatography

In chiral chromatography, enantiomers are separated using either a chiral stationary phase or a chiral mobile phase additive. An alternative approach involves the derivatization of the enantiomeric analyte with a chiral agent to create diastereomers that can be resolved on a standard, non-chiral stationary phase. While direct, extensive documentation of this compound as a primary CDA is not prevalent in the available literature, its potential is suggested by the core principles of chiral derivatization. By transforming this compound into a chiral derivative—such as an amide with a chiral amine or an ester with a chiral alcohol—it can be reacted with other chiral molecules to form diastereomeric products amenable to separation by conventional chromatographic methods.

NMR-Based Enantiomeric Excess Determinations

NMR spectroscopy serves as a robust method for ascertaining the enantiomeric excess (ee) of a chiral substance. This is frequently accomplished by employing a chiral solvating agent or a chiral derivatizing agent to create a chemical shift difference between the signals of the two enantiomers. When a chiral molecule is derivatized with an enantiomerically pure chiral derivative of this compound, the resulting diastereomers will exhibit unique NMR spectra. The relative integration of the non-equivalent signals for these diastereomers allows for the calculation of the original sample's enantiomeric excess. The fluorine atom in the derivatizing agent offers a distinct advantage, as ¹⁹F NMR is a highly sensitive technique characterized by a broad chemical shift range and an absence of background interference, often facilitating a more direct and precise determination of the ee.

Contributions to Medicinal Chemistry Synthons

The inclusion of fluorine and cyano groups in potential drug candidates can markedly improve their metabolic stability, binding affinity, and bioavailability. acs.org this compound is a fundamental starting material for creating valuable intermediates and structural motifs in medicinal chemistry.

Design and Synthesis of Drug Intermediates

This compound acts as a precursor for a range of fluorinated building blocks essential in the synthesis of complex pharmaceutical agents. For example, it can be utilized in the preparation of α-fluoro-β-amino acids, which are critical components of peptidomimetics and other biologically active compounds. The synthetic route often incorporates a Knoevenagel condensation of this compound with a suitable imine, which is then followed by reduction and subsequent chemical modifications.

Additionally, the decarboxylative functionalization of aryloxy(fluoro)acetic acids, which can be synthesized from this compound, offers a pathway to difluoromethoxyarenes. nih.gov The difluoromethoxy group is a highly regarded bioisostere for other functional groups in the context of drug design.

Development of Fluoro-Cyano Containing Motifs in Bioactive Molecules

The pairing of a fluorine atom and a cyano group on the same carbon atom establishes a distinctive electronic profile that can be leveraged in the design of bioactive molecules. This "fluoro-cyano" motif can function as a crucial pharmacophore, engaging with biological targets through targeted non-covalent interactions. For instance, the synthesis of fluoroalkylated quinolinones has been realized via a radical cascade cyclization of substrates with fluoroalkyl carboxylic acids. rsc.org Although this process does not explicitly commence with this compound, it illustrates the value of integrating such fluorinated fragments into the heterocyclic scaffolds that are prevalent in medicinal chemistry. The creation of methods for the enantioselective synthesis of building blocks that feature the fluoro-cyano moiety is a dynamic area of research, as the stereochemistry of these motifs is frequently decisive for their biological function.

Theoretical and Computational Investigations of Cyano Fluoro Acetic Acid and Analogues

Quantum Chemical Studies on Molecular Structure and Conformation

The spatial arrangement of atoms and the relative stability of different conformers are fundamental properties that dictate a molecule's physical and chemical behavior. Quantum chemical calculations have been applied to explore the conformational landscape of cyano(fluoro)acetic acid analogues, providing a detailed picture of their structure.

Density Functional Theory (DFT) and Møller–Plesset Perturbation Theory (MP2) Calculations